REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([OH:12])=[CH:4][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1.[C:13]([O-])([O-])=O.[K+].[K+].IC>CN(C=O)C>[CH3:13][O:12][C:3]1[C:2]([Br:1])=[CH:11][C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
568 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC=2CCCCC2C1)O
|
Name
|
|
Quantity
|
691 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.622 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
A 21 mL oven dried scintillation vial with a Teflon
|
Type
|
CUSTOM
|
Details
|
lined cap
|
Type
|
CUSTOM
|
Details
|
The flask was purged with N2
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
it was concentrated under high vacuum
|
Type
|
CUSTOM
|
Details
|
to remove DMF
|
Type
|
CUSTOM
|
Details
|
partitioned between brine:water (1:1) and ethyl acetate (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a crude paste
|
Type
|
CUSTOM
|
Details
|
The crude was purified by Biotage MPLC (90 g column, 2.5% ethyl acetate in heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=2CCCCC2C=C1Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 571 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |